molecular formula C10H9ClO2 B2919324 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one CAS No. 37483-57-1

8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Cat. No.: B2919324
CAS No.: 37483-57-1
M. Wt: 196.63
InChI Key: GBEJJWHKEWTRSO-UHFFFAOYSA-N
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Description

8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a chemical compound with the molecular formula C10H9ClO2 and a molecular weight of 196.63 g/mol It is a member of the benzoxepin family, which is characterized by a benzene ring fused to an oxepin ring

Scientific Research Applications

8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one has several applications in scientific research:

Safety and Hazards

  • Precautionary Measures : Proper protective equipment (PPE) and handling procedures are essential. Avoid inhalation, ingestion, and skin contact. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with ethylene glycol in the presence of a base to form the intermediate, which is then cyclized to form the target compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxepin derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of oxepin derivatives with additional oxygen functionalities.

    Reduction: Formation of 8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol.

    Substitution: Formation of various substituted benzoxepin derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is unique due to its specific structural features, such as the presence of a chlorine atom and a ketone group within the benzoxepin framework. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-chloro-3,4-dihydro-2H-1-benzoxepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEJJWHKEWTRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=C(C=C2)Cl)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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